molecular formula C7H11ClN2O2 B035733 1-(3-aminopropyl)-2,5-dihydro-1H-pyrrole-2,5-dione hydrochloride CAS No. 1257852-74-6

1-(3-aminopropyl)-2,5-dihydro-1H-pyrrole-2,5-dione hydrochloride

Cat. No. B035733
M. Wt: 190.63 g/mol
InChI Key: SGVOTZVQRDVUOV-UHFFFAOYSA-N
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Description

Synthesis Analysis

  • 3,5-Disubstituted-2-(2-pyridyl)pyrroles, related to the compound , can be synthesized through the condensation of 2-(aminomethyl)pyridine and 1,3-diones. The reaction involves the intermediacy of a (2-pyridyl)methylimine, with a marked dependence on the presence of additional aminomethylpyridine for the regioselectivity of unsymmetrical diones (Klappa, McNeill & Rich, 2002).

Molecular Structure Analysis

  • In a study focusing on pyrrolidine-2,4-diones, a related structure, acylation at C-3 was achieved using acid chlorides of various acids in the presence of Lewis acids. The molecular structure of one of these compounds was determined using X-ray crystallography (Jones et al., 1990).

Chemical Reactions and Properties

  • A study on isopropyl 2-(1-aryl-4,5-dioxo-2-phenyl-4,5-dihydro-1H-pyrrol-3-yl)-2-oxoacetates, closely related to the compound of interest, revealed that reactions with thiourea lead to the formation of novel compounds. This process involved the cleavage and subsequent closure of the pyrrole ring, indicating complex chemical reactivity (Dmitriev et al., 2011).

Physical Properties Analysis

  • The synthesis of polymers containing a related structure, the 2,3,5,6-tetraarylated pyrrolo[3,4-c]pyrrole-1,4-dione unit, revealed that these polymers are soluble in common organic solvents and exhibit strong fluorescence. This study highlights the physical properties of materials derived from related pyrrolopyrrole diones (Zhang & Tieke, 2008).

Chemical Properties Analysis

  • Research on Lewis acid-promoted reactions involving primary amine, 2-butynedioate, and propargylic alcohol resulted in the efficient construction of 1,2-dihydropyridine-5,6-dicarboxylates and 1H-pyrrolo[3,4-b]pyridine-5,7(2H,6H)-diones. These findings provide insights into the chemical properties and reactivity of compounds structurally related to 1-(3-aminopropyl)-2,5-dihydro-1H-pyrrole-2,5-dione hydrochloride (Yin et al., 2013).

Scientific Research Applications

  • Organic Synthesis, Pharmaceuticals, Agrochemicals, and Dyestuff

    • This compound is used as an important raw material and intermediate in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff .
    • It can react with 7-chloro-6-(2-chloro-ethyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine to get 5-methyl-8-(3-pyrrolidin-1-yl-propyl)-7,8-dihydro-6H-1,3,4,8,8b-pentaaza-as-indacene .
    • It can also react with 2,4-diphenyl-cyclobutane-1,3-dicarbonyl dichloride to obtain 2,4-diphenyl-cyclobutane-1,3-dicarboxylic acid bis-[(3-pyrrolidin-1-yl-propyl)-amide] .
  • Nanoengineering with RAFT Polymers

    • Reversible addition–fragmentation chain-transfer (RAFT) polymerization is a powerful tool for the precise formation of macromolecular building blocks that can be used for the construction of well-defined nanocomposites .
    • When combining RAFT polymers with uniform inorganic/metallic nanoparticles, a vast variety of complex nanocomposites become available that may find applications especially in the field of life sciences, e.g., bio-imaging, drug delivery or cancer-therapy, but also in areas such as energy conversion or catalysis .
    • The methodology of synthesizing RAFT polymer with the aim of surface functionalization and the design options for anchoring RAFT polymer on surfaces are covered .
  • Synthesis of Other Chemicals

    • “1-(3-Aminopropyl)pyrrolidine” can be used to synthesize other chemicals .
    • For example, it can react with 7-chloro-6-(2-chloro-ethyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine to get 5-methyl-8-(3-pyrrolidin-1-yl-propyl)-7,8-dihydro-6H-1,3,4,8,8b-pentaaza-as-indacene .
    • It can also react with 2,4-diphenyl-cyclobutane-1,3-dicarbonyl dichloride to obtain 2,4-diphenyl-cyclobutane-1,3-dicarboxylic acid bis-[(3-pyrrolidin-1-yl-propyl)-amide] .
  • Surface Functionalization

    • The methodology of synthesizing RAFT polymer with the aim of surface functionalization and the design options for anchoring RAFT polymer on surfaces are covered .
    • A series of core–shell nanostructures with the focus on novel functionalities brought by RAFT polymer brushes will be reviewed with focus on the detailed macromolecular design for each specific application’s scenario .
  • Design of Polymer/Inorganic Nanohybrids

    • This review describes recent advances in this vivid field and concentrates on innovations in the fabrication method and design strategies for polymer/inorganic nanohybrids .
    • Examples of ordered nano-assemblies using RAFT polymer linkers will be reviewed in order to demonstrate the advantages of RAFT polymer for introducing different morphologies, interactions and chirality to the final functional nanostructures .
  • N-(3-Aminopropyl)methacrylamide hydrochloride
    • This compound contains ≤1,000 ppm MEHQ as stabilizer, 98% (HPLC) .
    • It is used in the synthesis of other chemicals .
    • It can be used in various applications due to its properties .

Safety And Hazards

Safety and hazard information would depend on the specific compound. For instance, N-(3-Aminopropyl)pyrrolidine is known to cause severe skin burns and eye damage .

Future Directions

Pyrrolidine and its derivatives continue to be an area of interest in drug discovery due to their versatile scaffold for novel biologically active compounds . The development of new biobased polymers with high performance and high functionality by employing biomasses as the raw material is a pressing issue among researchers .

properties

IUPAC Name

1-(3-aminopropyl)pyrrole-2,5-dione;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O2.ClH/c8-4-1-5-9-6(10)2-3-7(9)11;/h2-3H,1,4-5,8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGVOTZVQRDVUOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)N(C1=O)CCCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-aminopropyl)-2,5-dihydro-1H-pyrrole-2,5-dione hydrochloride

CAS RN

1257852-74-6
Record name 1-(3-aminopropyl)-2,5-dihydro-1H-pyrrole-2,5-dione hydrochloride
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